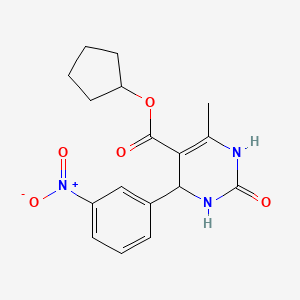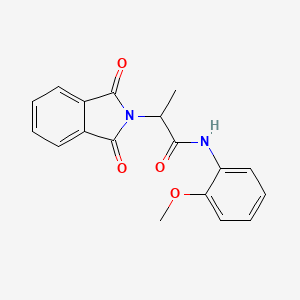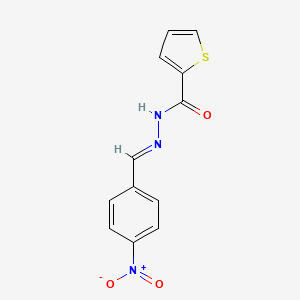
3-((1-ME-2-Oxo-1,2-dihydro-indol-3-ylidene-hydrazinooxalyl)-amino)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((1-ME-2-Oxo-1,2-dihydro-indol-3-ylidene-hydrazinooxalyl)-amino)-benzoic acid” is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((1-ME-2-Oxo-1,2-dihydro-indol-3-ylidene-hydrazinooxalyl)-amino)-benzoic acid” typically involves multi-step organic reactions. The starting materials often include indole derivatives and benzoic acid derivatives. The reaction conditions may involve:
Condensation reactions: Combining indole derivatives with hydrazine derivatives.
Oxidation reactions: Using oxidizing agents to form the oxo group.
Amidation reactions: Forming the amide bond between the indole and benzoic acid moieties.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
Hydroxyl derivatives: From reduction reactions.
Substituted derivatives: From substitution reactions with various functional groups.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex organic molecules.
Catalysts: Potential use as catalysts in organic reactions.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes involved in disease pathways.
Receptor modulators: Modulating the activity of biological receptors.
Medicine
Drug development: Investigated for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry
Material science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “3-((1-ME-2-Oxo-1,2-dihydro-indol-3-ylidene-hydrazinooxalyl)-amino)-benzoic acid” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Inhibit enzyme activity: By binding to the active site or allosteric site of the enzyme.
Modulate receptor activity: By acting as an agonist or antagonist at receptor sites.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: A simpler indole derivative with similar biological activities.
3-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)-2-oxoindoline: Another indole derivative with potential medicinal applications.
Uniqueness
“3-((1-ME-2-Oxo-1,2-dihydro-indol-3-ylidene-hydrazinooxalyl)-amino)-benzoic acid” is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of indole and benzoic acid moieties provides a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C18H14N4O5 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-[[2-[(2-hydroxy-1-methylindol-3-yl)diazenyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H14N4O5/c1-22-13-8-3-2-7-12(13)14(17(22)25)20-21-16(24)15(23)19-11-6-4-5-10(9-11)18(26)27/h2-9,25H,1H3,(H,19,23)(H,26,27) |
InChI Key |
WDCFHNZKEXZUJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B11701472.png)

![4-(benzylamino)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B11701475.png)


![(5E)-5-{[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11701493.png)

![3-Nitro-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11701516.png)

![(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate](/img/structure/B11701525.png)

![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701545.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701549.png)
![4-hydroxy-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B11701564.png)
